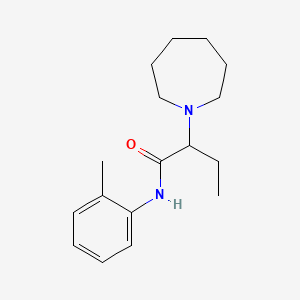
N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a phenylthioethyl group, and a methobromide moiety. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate 4-(2-(phenylthio)ethyl)-pyridine. This intermediate is then methylated using methyl bromide under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as acetonitrile or dichloromethane, and a base, such as potassium carbonate, to facilitate the methylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve the use of appropriate solvents, such as ethanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioether derivatives, depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-Methyl-4-(2-(phenylthio)ethyl)-pyridine methobromide include:
- 1-Methyl-4-phenylpyridinium (MPP+)
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- N-Methyl-4-phenylpyridine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the phenylthioethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Propriétés
Numéro CAS |
63906-19-4 |
|---|---|
Formule moléculaire |
C14H16BrNS |
Poids moléculaire |
310.25 g/mol |
Nom IUPAC |
1-methyl-4-(2-phenylsulfanylethyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16NS.BrH/c1-15-10-7-13(8-11-15)9-12-16-14-5-3-2-4-6-14;/h2-8,10-11H,9,12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ZUHDDBXJOHPYTP-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=C(C=C1)CCSC2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



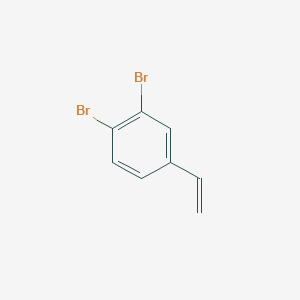
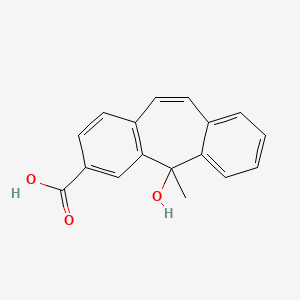

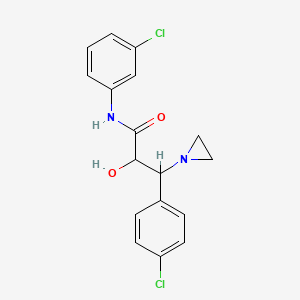
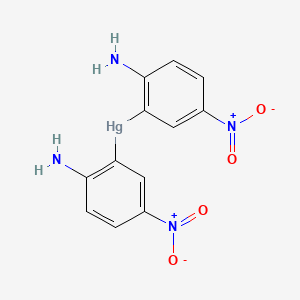

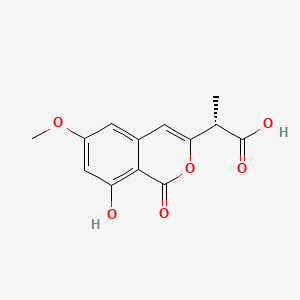

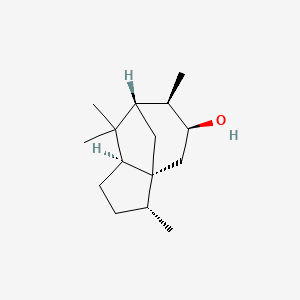

![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
